tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Overview
Description
tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of tert-Butyl Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance biological activity, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the materials science field, this compound can be used in the synthesis of novel polymers and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-carboxylate
- tert-Butyl 2-methyl-6,7-dihydroimidazo[5,4-c]pyridine-5(4H)-carboxylate
Uniqueness
tert-Butyl 2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-13-9-5-6-14(7-10(9)17-8)11(15)16-12(2,3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBYKJLPJRHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672012 | |
Record name | tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220388-97-6 | |
Record name | tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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